REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]Br)=[C:6]([Br:10])[CH:5]=[CH:4][CH:3]=1.[C-:11]#[N:12].[K+]>C(O)C.O>[Br:10][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[C:7]=1[CH2:8][C:11]#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=C1CBr)Br
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The crude product is isolated
|
Type
|
ADDITION
|
Details
|
by pouring
|
Type
|
FILTRATION
|
Details
|
filtering the resulting precipitate
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this solid from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |